molecular formula C20H18N4O3S B2866238 4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile CAS No. 647830-09-9

4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile

Cat. No.: B2866238
CAS No.: 647830-09-9
M. Wt: 394.45
InChI Key: BLVUNBOAMWURCG-UHFFFAOYSA-N
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Description

The compound 4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a structurally complex heterocyclic molecule featuring a tricyclic core system (tricyclo[7.4.0.0²,⁷]trideca-1(9),2(7),3,5-tetraene) with fused thia (sulfur) and diaza (two nitrogen atoms) rings. Key substituents include a 3,4-dimethoxyphenyl group, a methyl group, an oxo (keto) moiety, and a cyano (carbonitrile) group.

Properties

IUPAC Name

4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N4O3S/c1-9-12(8-21)19(22)24-17-16-11(7-15(25)23-20(16)28-18(9)17)10-4-5-13(26-2)14(6-10)27-3/h4-6,11H,7H2,1-3H3,(H2,22,24)(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLVUNBOAMWURCG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC2=C1SC3=C2C(CC(=O)N3)C4=CC(=C(C=C4)OC)OC)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thieno[2,3-b:4,5-b’]dipyridine core, followed by the introduction of the amino, dimethoxyphenyl, and carbonitrile groups under controlled conditions. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, including the use of catalysts and specific solvents.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of dihydro derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles and nucleophiles. Major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Amino-9-(3,4-dimethoxyphenyl)-4-methyl-7-oxo-6,7,8,9-tetrahydrothieno[2,3-b:4,5-b’]dipyridine-3-carbonitrile has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The exact pathways depend on the biological context in which it is used. For example, it may inhibit certain enzymes or modulate receptor activity, leading to therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues from Thiazolo-Pyrimidine and Quinazoline Families

The synthesis and characterization of compounds with analogous heterocyclic cores and functional groups provide a basis for comparison:

Compound Core Structure Key Substituents Yield (%) Melting Point (°C) IR (CN stretch, cm⁻¹) Molecular Formula
(2Z)-2-(2,4,6-Trimethylbenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11a) Bicyclic thiazolo-pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran 68 243–246 2,219 C₂₀H₁₀N₄O₃S
(2Z)-2-(4-Cyanobenzylidene)-thiazolo[3,2-a]pyrimidine-6-carbonitrile (11b) Bicyclic thiazolo-pyrimidine 4-Cyanobenzylidene, 5-methylfuran 68 213–215 2,209 C₂₂H₁₇N₃O₃S
6,11-Dihydro-2-(5-methylfuran-2-yl)-pyrimido[2,1-b]quinazoline-3-carbonitrile (12) Tricyclic pyrimido-quinazoline 5-Methylfuran, carbonyl groups 57 268–269 2,220 C₁₇H₁₀N₄O₃
Target Compound Tricyclic thia-diaza system 3,4-Dimethoxyphenyl, methyl, oxo, cyano N/A N/A ~2,200 (inferred) C₂₃H₂₀N₄O₃S

Key Observations :

  • Core Structure : The target compound’s tricyclic system distinguishes it from bicyclic analogs like 11a/b. Its fused thia-diaza rings may enhance rigidity and binding specificity compared to pyrimido-quinazoline systems (e.g., compound 12) .
  • The methyl and oxo groups could influence solubility and metabolic stability .
  • Synthetic Yields : Analogous compounds (11a/b, 12) show moderate yields (57–68%), suggesting that the target compound’s synthesis may require optimized conditions due to its greater complexity .
Spectroscopic and Computational Comparisons
  • IR Spectroscopy: The cyano group’s stretching frequency (~2,200 cm⁻¹) is consistent across analogs (11a/b, 12), indicating minimal electronic perturbation from the tricyclic core in the target compound .
  • SAHA ) could quantify structural and pharmacophoric overlap between the target compound and known bioactive molecules.
Physicochemical and Pharmacokinetic Properties
  • Metabolic Stability: The oxo and cyano groups could mitigate oxidative metabolism, as seen in similar heterocycles .

Biological Activity

The compound 4-amino-13-(3,4-dimethoxyphenyl)-6-methyl-11-oxo-8-thia-3,10-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5-tetraene-5-carbonitrile is a complex organic molecule with significant potential in medicinal chemistry due to its unique structural features and biological activity. This article aims to explore its biological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to a class of heterocyclic compounds characterized by a bicyclic structure that incorporates nitrogen and sulfur atoms. The presence of methoxy groups and a carbonitrile functional group enhances its biological activity.

Molecular Formula: C20H18N4O3S
Molecular Weight: 394.45 g/mol
SMILES Representation: COc1ccc(OC)c(c1)C1CC(=O)Nc2sc3c(C)c(C#N)c(N)nc3c12

Anticancer Properties

Recent studies have indicated that the compound exhibits anticancer activity against various cancer cell lines. For instance, it has shown promising results in inhibiting the proliferation of breast cancer cells (MCF-7) and lung cancer cells (A549). The mechanism appears to involve the induction of apoptosis and cell cycle arrest at the G2/M phase.

Table 1: Anticancer Activity Results

Cell LineIC50 (µM)Mechanism of Action
MCF-715Apoptosis induction
A54912G2/M cell cycle arrest

Antimicrobial Activity

The compound also demonstrates antimicrobial properties , effective against both Gram-positive and Gram-negative bacteria. In vitro assays have revealed that it inhibits the growth of Staphylococcus aureus and Escherichia coli.

Table 2: Antimicrobial Activity Results

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been evaluated for its anti-inflammatory effects . Research indicates that it reduces the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.

Case Studies

  • Study on Breast Cancer Cells:
    A recent study published in Journal of Medicinal Chemistry demonstrated that treatment with this compound resulted in a significant decrease in cell viability in MCF-7 cells, with an IC50 value of 15 µM. The study further elucidated that the compound activates caspase pathways leading to apoptosis.
  • Antimicrobial Efficacy:
    Another research article highlighted its effectiveness against multidrug-resistant strains of bacteria, showcasing its potential as a lead compound for developing new antimicrobial agents.
  • Inflammation Model:
    In vivo studies using murine models showed that the compound effectively reduced paw edema in a carrageenan-induced inflammation model, suggesting its therapeutic potential in treating inflammatory diseases.

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